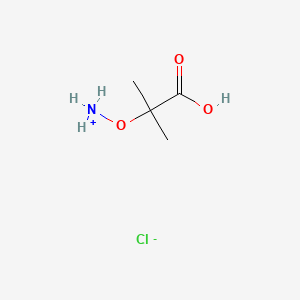
O-(2-carboxypropan-2-yl)hydroxylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carboxy-1-methylethoxyammonium chloride, also known as 2-(aminooxy)-2-methylpropanoic acid hydrochloride, is a chemical compound with the molecular formula C4H10ClNO3 and a molecular weight of 155.58 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Carboxy-1-methylethoxyammonium chloride can be synthesized through the reaction of 2-aminooxy-2-methylpropanoic acid with hydrochloric acid. The reaction typically involves dissolving the acid in a suitable solvent, such as methanol or water, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and the product is isolated by crystallization.
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Carboxy-1-methylethoxyammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted aminooxy derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1-Carboxy-1-methylethoxyammonium chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Carboxy-1-methylethoxyammonium chloride involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
- 2,2-Dimethyl aminooxyacetic acid hydrochloride
Comparison: 1-Carboxy-1-methylethoxyammonium chloride is unique due to its specific structure, which includes both a carboxylic acid and an aminooxy group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group .
Propiedades
Fórmula molecular |
C4H10ClNO3 |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
2-carboxypropan-2-yloxyazanium;chloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h1-2,5H3;1H |
Clave InChI |
QQSPVDQDABOKMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)O[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)
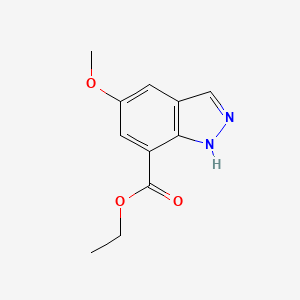
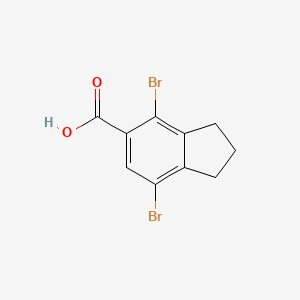
![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)
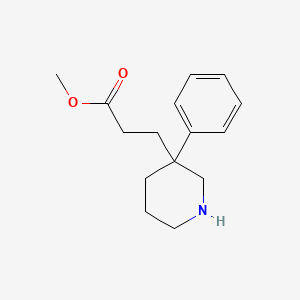
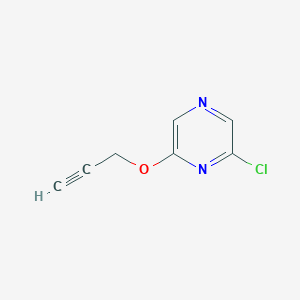
![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)

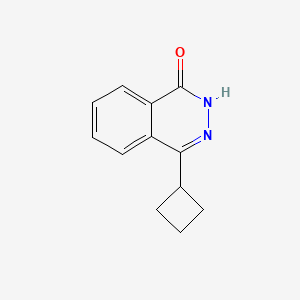
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)


![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
